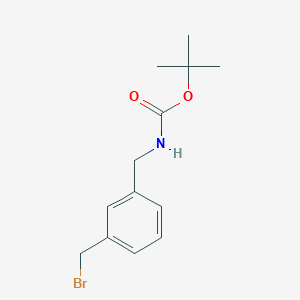

tert-Butyl 3-(bromomethyl)benzylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-(bromomethyl)benzylcarbamate typically involves the reaction of 3-(hydroxymethyl)benzylcarbamic acid tert-butyl ester with carbon tetrabromide (CBr4) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred for an extended period to ensure complete conversion .

Industrial Production Methods: : While specific industrial production methods are not detailed, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .

化学反应分析

Types of Reactions: : tert-Butyl 3-(bromomethyl)benzylcarbamate primarily undergoes substitution reactions due to the presence of the bromomethyl group . This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

Reaction Conditions: These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Azide Substitution: Formation of azido derivatives.

Cyanide Substitution: Formation of nitrile derivatives.

Thiol Substitution: Formation of thioether derivatives.

科学研究应用

Applications in Medicinal Chemistry

-

Drug Discovery:

- tert-Butyl 3-(bromomethyl)benzylcarbamate serves as a versatile building block in the synthesis of biologically active compounds. Its bromomethyl group allows for further functionalization, enabling the development of inhibitors against various biological targets.

- Case Study: In a study focusing on small molecule inhibitors, derivatives of this compound were screened for their ability to inhibit specific protein interactions, showcasing its utility in drug discovery .

-

Biological Probes:

- The compound can be modified to create fluorescent probes for studying cellular processes. Its ability to attach to biomolecules makes it valuable for imaging and tracking biological events.

- Example: A modified version of this compound was used to label integrin proteins in live cells, allowing researchers to visualize dynamic cellular events .

Applications in Organic Synthesis

-

Synthesis of Complex Molecules:

- The bromomethyl group is a reactive site that can participate in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.

- Data Table: Synthesis Pathways

Reaction Type Reagents Used Yield (%) Conditions Nucleophilic Substitution Nucleophile (e.g., amines) 85 Room temperature Coupling Reactions Organometallic reagents 75 Under inert atmosphere Cyclization Grubbs' catalyst 90 Refluxing dichloromethane -

Macrocyclic Compounds:

- The compound has been utilized in the synthesis of macrocyclic dihydroxamic acids, which are known for their metal-binding properties and potential as metalloproteinase inhibitors.

- A study demonstrated that using this compound as a precursor allowed for the efficient formation of these biologically relevant structures .

作用机制

The mechanism of action of tert-Butyl 3-(bromomethyl)benzylcarbamate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituent introduced .

相似化合物的比较

Similar Compounds

Comparison: : tert-Butyl 3-(bromomethyl)benzylcarbamate is unique due to its specific structure, which includes a bromomethyl group attached to a benzylcarbamate moiety. This structure imparts distinct reactivity and applications compared to similar compounds like tert-Butyl bromoacetate and tert-Butyl 3-(bromomethyl)phenylcarbamate .

生物活性

tert-Butyl 3-(bromomethyl)benzylcarbamate is an organic compound characterized by its molecular formula C13H18BrNO and a molecular weight of approximately 300.191 g/mol. This compound features a bromomethyl group attached to a benzyl moiety, which is further connected to a tert-butyl carbamate group. Its unique substitution pattern on the benzene ring suggests potential biological activity, particularly in medicinal chemistry and synthetic applications.

- Molecular Formula : C13H18BrNO

- Molecular Weight : 300.191 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : Estimated at 386.4 °C at 760 mmHg

- InChI Key : Provided for identification purposes

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H18BrNO | Specific position of bromomethyl group |

| tert-Butyl 2-(bromomethyl)benzylcarbamate | C13H18BrNO | Different substitution pattern |

| tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO | Variation in the position of substituents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a useful building block in the synthesis of enzyme inhibitors and other therapeutic agents.

Research Findings

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance, related carbamates have shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of specific enzymes, thereby inhibiting their function. This property is crucial for drug design, especially in targeting diseases like cancer where enzyme regulation is vital .

- Toxicity Studies : Safety assessments indicate that while some brominated compounds can exhibit cytotoxic effects, tert-butyl derivatives like this compound generally demonstrate lower toxicity profiles, making them suitable candidates for further development .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various carbamate derivatives, including this compound. The findings indicated that at concentrations around 1 µM, these compounds could significantly inhibit the growth of cancer cell lines such as HT29 (human colon cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that these compounds may induce apoptosis through pathways involving Akt inhibition .

Case Study 2: Enzyme Targeting

In another investigation focused on small molecule inhibitors for histone acetylation readers, similar compounds were screened for their ability to inhibit ENL YEATS domain interactions. Compounds with structural similarities to tert-butyl carbamates demonstrated promising IC50 values below 100 nM, suggesting effective binding and inhibition capabilities .

属性

IUPAC Name |

tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWVAHJDHPLCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619225 |

Source

|

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220364-34-1 |

Source

|

| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。